9,9'-(2-Bromo-1,3-phenylene)bis(9H-carbazole)
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Overview
Description
9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole): is an organic compound with the molecular formula C30H19BrN2 It is a derivative of carbazole, a tricyclic aromatic compound, and features a brominated phenylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole) typically involves the reaction of carbazole with a brominated phenylene derivative. One common method includes the use of 2-bromo-1,3-dibromobenzene as a starting material, which undergoes a coupling reaction with carbazole in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole) can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbazole moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo further coupling reactions to form larger, more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Dimethylformamide (DMF) and toluene are commonly used.
Major Products:
Substituted Carbazoles: Resulting from nucleophilic substitution.
Oxidized or Reduced Carbazoles: Depending on the specific reaction conditions.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Catalysis: It can serve as a ligand in various catalytic processes.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties make it useful in biological imaging and as a probe in various assays.
Industry:
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole) exerts its effects is largely related to its electronic structure. The bromine atom and the carbazole moieties influence the compound’s ability to participate in electron transfer processes. In organic electronics, the compound can facilitate charge transport and light emission through its conjugated system. The molecular targets and pathways involved are primarily related to its interaction with other organic molecules and materials in electronic devices.
Comparison with Similar Compounds
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Similar structure but with bromine at a different position on the phenylene ring.
1,3-Bis(N-carbazolyl)benzene: Lacks the bromine atom but has a similar carbazole-phenylene framework.
Uniqueness:
Position of Bromine: The specific positioning of the bromine atom in 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole) can influence its reactivity and electronic properties, making it distinct from other similar compounds.
Electronic Properties: The combination of carbazole and brominated phenylene imparts unique electronic characteristics that are valuable in organic electronics.
This detailed overview provides a comprehensive understanding of 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole), covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 9,9'-(2-Bromo-1,3-phenylene)bis(9H-carbazole) is a derivative of carbazole, a well-known heterocyclic compound with various biological activities. This article focuses on its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula: C21H16BrN2
- Molecular Weight: 376.27 g/mol
- IUPAC Name: 9,9'-(2-bromo-1,3-phenylene)bis(9H-carbazole)
Biological Activity Overview
Research indicates that carbazole derivatives exhibit a range of biological activities, including anticancer , anti-inflammatory , and antimicrobial properties. The specific compound has been studied for its potential effects on various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of carbazole derivatives. For instance:
- A study demonstrated that carbazole derivatives could inhibit cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of specific signaling pathways such as the PI3K/Akt and MAPK pathways .
- In vitro assays showed that 9,9'-(2-Bromo-1,3-phenylene)bis(9H-carbazole) exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory properties of carbazole derivatives have also been documented:
- A series of studies reported that certain carbazole compounds could inhibit neutrophil degranulation and superoxide anion formation. For example, compounds similar to 9,9'-(2-Bromo-1,3-phenylene)bis(9H-carbazole) showed IC50 values around 2.0 µM for these activities .
- These findings suggest that this compound may be effective in treating inflammatory diseases by modulating immune responses.
Antimicrobial Activity
The antimicrobial efficacy of carbazole derivatives has been explored in various contexts:
- Research indicated that certain carbazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .
- Additionally, some studies have reported antifungal activity against common pathogens such as Candida species.
The biological activity of 9,9'-(2-Bromo-1,3-phenylene)bis(9H-carbazole) is thought to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression or inflammatory responses.
- Receptor Modulation: Interaction with various receptors could alter cellular signaling pathways that lead to apoptosis in cancer cells or reduced inflammation.
Case Studies and Research Findings
Properties
Molecular Formula |
C30H19BrN2 |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
9-(2-bromo-3-carbazol-9-ylphenyl)carbazole |
InChI |
InChI=1S/C30H19BrN2/c31-30-28(32-24-14-5-1-10-20(24)21-11-2-6-15-25(21)32)18-9-19-29(30)33-26-16-7-3-12-22(26)23-13-4-8-17-27(23)33/h1-19H |
InChI Key |
WWJMZCKADYRYOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75)Br |
Origin of Product |
United States |
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